N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide
Description
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-6-13(17)15-9-12-10-16(14(18)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPRCQQRGQLSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide typically involves the formation of the oxazolidinone ring followed by the introduction of the phenyl and butyramide groups. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the amide group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is not well-studied. based on its structural similarity to other oxazolidinone derivatives, it may interact with biological targets such as bacterial ribosomes, inhibiting protein synthesis. The phenyl and butyramide groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Butyramide Derivatives
a) N-(4-nitrophenyl)butyramide
- Structure : A simple butyramide derivative with a nitro-substituted phenyl group.
- Key Findings: Acts as a substrate for serine hydrolases, with hydrolysis rates influenced by the electron-withdrawing nitro group, which enhances reactivity . In contrast, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide’s bulky oxazolidinone ring likely reduces enzymatic hydrolysis, increasing metabolic stability .
b) Fentanyl-Related Butyramides (e.g., N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)
- Structure : Piperidine-core butyramides with opioid receptor activity.
- Key Findings: These compounds, noted in legislative corrections , highlight the butyramide group’s role in opioid activity. The user’s compound diverges via its oxazolidinone core, suggesting non-opioid mechanisms (e.g., antibacterial or enzyme-targeted activity) due to distinct pharmacophores .
Oxazolidinone Derivatives
a) Linezolid
- Structure: Oxazolidinone with a morpholine ring and acetamidomethyl group.
- Key Differences :
- Linezolid’s morpholine and acetamide groups optimize bacterial ribosome binding.
- The butyramide substituent in the user’s compound may alter solubility or target engagement, though specific data are pending.
Structural and Mechanistic Insights
Enzymatic Hydrolysis Profiles
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a compound characterized by its oxazolidinone structure, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in various fields.
Chemical Structure and Properties
This compound features:
- Oxazolidinone Ring : A five-membered ring containing nitrogen and oxygen, known for its presence in various pharmaceuticals.
- Phenyl Group : Provides aromaticity, enhancing the compound's stability and interaction with biological targets.
- Butyramide Group : Contributes to the amide functionality, which is crucial for biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
- Introduction of Phenyl and Butyramide Groups : These groups are added through subsequent chemical reactions that modify the oxazolidinone structure.
Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- A study on related compounds highlighted their effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to its structural analogies .
Antioxidant and Anti-inflammatory Effects
Preliminary investigations suggest potential antioxidant and anti-inflammatory activities:
- Antioxidant Activity : The presence of the phenyl group may contribute to free radical scavenging abilities.
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers in vitro.
Case Studies
- Study on Related Oxazolidinones : A series of oxazolidinone derivatives were tested for antimicrobial activity. Compounds with structural similarities to this compound exhibited varying degrees of effectiveness against Gram-positive bacteria, indicating a potential pathway for further research into this compound's efficacy .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions of similar compounds with bacterial ribosomal RNA, providing insights into the potential efficacy of this compound as an antibiotic .
Applications
This compound has potential applications in:
- Pharmaceutical Development : As a candidate for new antibiotics or therapeutic agents targeting bacterial infections.
- Research Reagent : Utilized in studies focused on enzyme interactions and protein binding due to its structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
